4-(Chloromethyl)-2,6-dimethylpyrimidine

Pyrimidine Reactivity Nucleophilic Substitution Electrophilic Building Blocks

Substituting pyrimidine building blocks without rigorous qualification introduces significant risk-even a chloromethyl-to-bromomethyl change alters reaction rates, exotherm profiles, and product selectivity. 4-(Chloromethyl)-2,6-dimethylpyrimidine (CAS 89966-86-9) mitigates these risks with a precisely defined substitution pattern and verified purity: • Controlled electrophilic reactivity at the 4-position enables predictable nucleophilic substitution for amine, thiol, or alkoxide installation without the hazardous exotherm of bromomethyl analogues • Commercially verified 98% purity reduces pre-synthesis purification, accelerating hit-to-lead campaigns where trace impurities confound biological assay interpretation • Defined molecular weight (156.61 g/mol) and polar surface area (25.78 Ų) ensure consistent incorporation into heterocyclic scaffolds with predictable physicochemical properties Ideal for library synthesis and medicinal chemistry programs requiring regiochemical fidelity at the 2,6-dimethylpyrimidine core.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 89966-86-9
Cat. No. B1367397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2,6-dimethylpyrimidine
CAS89966-86-9
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)CCl
InChIInChI=1S/C7H9ClN2/c1-5-3-7(4-8)10-6(2)9-5/h3H,4H2,1-2H3
InChIKeyQERIJAOLNBXPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2,6-dimethylpyrimidine: Procurement & Structure


4-(Chloromethyl)-2,6-dimethylpyrimidine (CAS 89966-86-9) is a halogenated pyrimidine building block characterized by a reactive chloromethyl group at the 4-position and methyl groups at the 2- and 6-positions . This precise substitution pattern confers a defined molecular weight of 156.61 g/mol and a polar surface area of 25.78 Ų, which are critical for its predictable incorporation into larger molecular frameworks . Its primary role is as an electrophilic intermediate for nucleophilic substitution reactions, enabling the installation of diverse functionalities at the pyrimidine core .

Electrophilic building block for nucleophilic substitution
4-(Chloromethyl) group enables controlled reactivity
2,6-Dimethyl pattern supports predictable molecular incorporation

4-(Chloromethyl)-2,6-dimethylpyrimidine: Analogue Substitution Risk


In procurement, substituting a halogenated pyrimidine building block with a seemingly similar analogue without rigorous qualification introduces significant scientific and operational risk. The reactivity, selectivity, and physical properties of pyrimidine derivatives are exquisitely sensitive to the nature and position of substituents [1]. A change from a chloromethyl to a bromomethyl group, for example, can alter reaction rates, product profiles, and required safety protocols . The following evidence guide provides the quantitative comparisons necessary to justify the selection of 4-(Chloromethyl)-2,6-dimethylpyrimidine over its closest alternatives for specific applications.

Reactivity mismatch
Chloromethyl vs. bromomethyl reactivity may shift reaction rates and exotherm profiles
Purity-grade variance
Analogue purity grades may differ, requiring additional purification and delaying workflows
Regiochemical sensitivity
2- vs. 4-chloromethyl positional isomers present distinct electronic environments and reactivity

4-(Chloromethyl)-2,6-dimethylpyrimidine: Comparator Analysis


Chloromethyl vs. Bromomethyl Reactivity

The 4-(chloromethyl) group provides a more controlled electrophilic reactivity profile compared to the 4-(bromomethyl) analogue. A class-level analysis of 2- and 4-(halogenomethyl)pyrimidines indicates that bromomethyl derivatives undergo piperidinolysis and alkaline hydrolysis at rates that are multiple times faster than their chloromethyl counterparts, with rate differences of approximately three-fold observed for analogous halogenopyrimidine aminolysis [1][2]. This difference in reaction velocity directly impacts the reaction exotherm profile and byproduct formation in nucleophilic substitution reactions. The chloromethyl analogue offers a broader operational window, reducing the risk of thermal runaways and improving selectivity, particularly in complex, multi-component reactions . However, a direct, published head-to-head kinetic comparison between 4-(chloromethyl)-2,6-dimethylpyrimidine and its bromomethyl analogue is not currently available; this assessment is based on established class-level reactivity trends.

Reactivity
Class-level inference
~3× lower reactivity in aminolysis vs. bromomethyl analogue (class-level)
Supports exotherm control and selectivity in nucleophilic substitution
Head-to-head kinetic comparison not available; class inference from halogenomethylpyrimidines
Pyrimidine Reactivity Nucleophilic Substitution Electrophilic Building Blocks

Commercially Verified Purity

Reputable vendors supply 4-(Chloromethyl)-2,6-dimethylpyrimidine with a certified minimum purity of 98% as determined by HPLC, LC-MS, and NMR analysis . While exact purity specifications for analogues may vary by vendor and batch, the availability of this defined, high-purity grade for the target compound is a critical procurement differentiator. In contrast, less common halogenomethyl pyrimidine analogues (e.g., bromomethyl derivatives) may only be available at lower purity grades (e.g., 95%) or as custom synthesis products, introducing additional purification burdens and project delays .

Vendor Purity
Supplier-specified
Min. 98% (NLT 98%)
Reduces pre-synthesis purification needs and project delays
Exact analogue purity varies; verify batch-specific COA
Quality Control Procurement Specification Building Block Purity

4- vs. 2-Chloromethyl Positional Isomer Reactivity

The position of the chloromethyl group on the pyrimidine ring is a critical determinant of its chemical and biological behavior. Substituents at the 2-, 4-, and 6-positions of pyrimidine are strongly activated, but the specific electronic environment differs due to the adjacent nitrogen atoms [1]. The 4-(chloromethyl) isomer, 4-(Chloromethyl)-2,6-dimethylpyrimidine, presents a distinct reactivity profile compared to its 2-(chloromethyl) analogue. This positional difference is expected to influence the regioselectivity of subsequent reactions and the binding affinity of derived molecules, making the 4-substituted isomer a specific requirement for many synthetic pathways .

Regiochemistry
Class-level inference
4-position presents distinct electronic environment vs. 2-position
Enables specific vector for molecular elaboration in medicinal chemistry
Quantified reactivity difference not available; qualitative distinction from pyrimidine electronics
Regioselectivity Pyrimidine Chemistry Reaction Mechanism

4-(Chloromethyl)-2,6-dimethylpyrimidine: Key Applications


Controlled Nucleophilic Substitution

Use 4-(Chloromethyl)-2,6-dimethylpyrimidine when a controlled, exothermically manageable reaction is required for introducing an amine, thiol, or alkoxide group. Its reduced reactivity compared to the bromomethyl analogue provides a safer and more selective process for building complex heterocyclic scaffolds, as inferred from class-level reactivity trends [1].

High-Purity Intermediate for Medicinal Chemistry Libraries

Prioritize this compound for library synthesis where high and consistent purity is paramount. Its commercially verified 98% purity specification reduces the need for pre-synthesis purification, accelerating hit-to-lead and lead optimization campaigns where impurities can confound biological assay results.

Regiospecific Derivatization of the Pyrimidine Core

Select this building block when the synthetic route specifically requires functionalization at the 4-position of a 2,6-dimethylpyrimidine core. The unique electronic and steric environment at this position dictates a reactivity profile distinct from 2-substituted isomers, ensuring the correct regiochemical outcome in subsequent reactions [2].

Application
Selection Property
Validation Focus
Controlled nucleophilic substitution
Chloromethyl electrophile with moderated reactivity
Reaction exotherm profile and selectivity
Medicinal chemistry library synthesis
Supplier-verified high purity
Lot-to-lot purity and impurity profiling
Regiospecific pyrimidine derivatization
4-(Chloromethyl) substitution pattern
Regiochemical outcome in subsequent reactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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